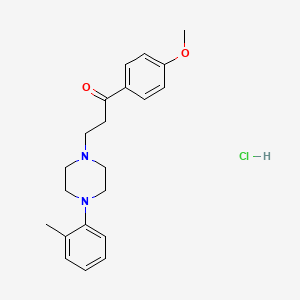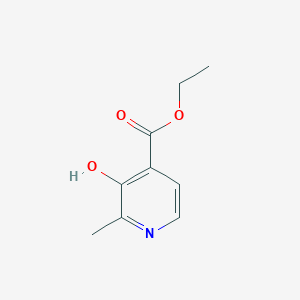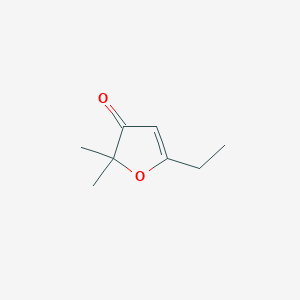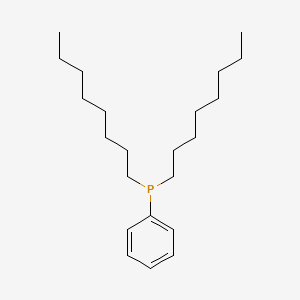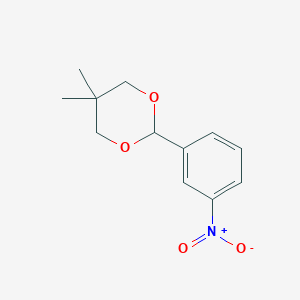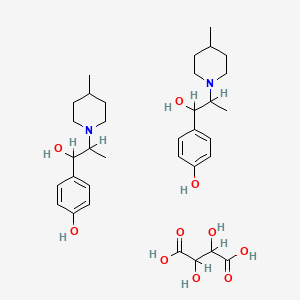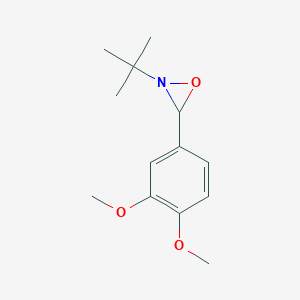
CID 78061552
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061552” is a chemical entity registered in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 78061552 involve several steps. The preparation methods typically include:
Dissolution of organic amine in a solvent: This step involves dissolving an organic amine in a suitable solvent.
Addition of dianhydride: The dianhydride is added to the solution, followed by stirring and reacting to form the desired compound.
Industrial production methods: Industrial production methods may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78061552 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as chromic acid or potassium dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromic acid, potassium dichromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CID 78061552 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of CID 78061552 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
CID 78061552 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The comparison can be based on factors such as:
Chemical structure: Similar compounds may have similar core structures but differ in functional groups or substituents.
Reactivity: The reactivity of this compound can be compared with that of similar compounds to understand its unique properties.
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C19H33Si |
|---|---|
Molecular Weight |
289.5 g/mol |
InChI |
InChI=1S/C19H33Si/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
RPNHTTDZVIVUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
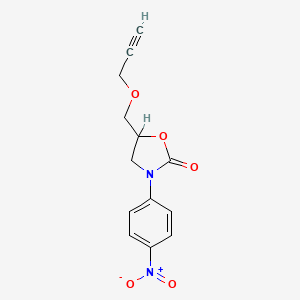

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
